1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

Catalog No.
S837070
CAS No.
766537-81-9
M.F
C9H17N3O2
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

CAS Number

766537-81-9

Product Name

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate

IUPAC Name

(2S)-2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1

InChI Key

NJYVKYFXBDKITN-WNQIDUERSA-M

SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N

Canonical SMILES

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N

Isomeric SMILES

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])N

The exact mass of the compound 1-Ethyl-3-methylimidazolium (S)-2-aminopropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-3-methylimidazolium (S)-2-aminopropionate ([EMIM][L-Ala]) is a task-specific amino acid ionic liquid (AAIL) characterized by its dual functionality: a highly reactive primary amine on the chiral L-alaninate anion and a tunable imidazolium cation. In industrial and advanced laboratory procurement, it is primarily sourced for post-combustion CO2 capture, where it chemically binds CO2 via carbamate formation, and for chiral recognition applications. Unlike standard non-functionalized ionic liquids, [EMIM][L-Ala] offers chemisorption capabilities at low partial pressures (e.g., 0.15 bar), making it a premium precursor for impregnating porous supports like MOF-177 or mesoporous silica. Furthermore, its inherent chirality enables symmetry-breaking chiral induction, providing a highly specific solvation environment for enantiomeric separation that achiral analogs cannot match [1].

Substituting [EMIM][L-Ala] with traditional aqueous amines (like monoethanolamine) or standard achiral ionic liquids (like [EMIM][Acetate] or [EMIM][Glycinate]) compromises either process stability or functional specificity. Traditional amines suffer from high volatility, leading to severe solvent degradation and equipment corrosion during thermal regeneration cycles. While standard ionic liquids solve the volatility issue, non-amino acid variants like [EMIM][Acetate] rely solely on physical absorption, resulting in drastically lower CO2 capacity at the critical post-combustion pressure regime (<0.2 bar). Furthermore, substituting with the closely related[EMIM][Glycinate] forfeits all chiral recognition capabilities. [EMIM][L-Ala] uniquely induces an asymmetric conformation in the achiral [EMIM] cation, creating a highly specific chiral pocket that energetically discriminates between enantiomers—a critical requirement for asymmetric synthesis and chiral separation workflows [1].

Low-Pressure CO2 Capture Enhancement in MOF Composites

When evaluating sorbents for post-combustion CO2 capture, performance at low partial pressures (0.1–0.2 bar) is the primary procurement metric. Impregnating highly porous metal-organic frameworks with [EMIM][L-Ala] overcomes the inherent low-pressure limitations of pristine MOFs. Quantitative studies demonstrate that a 20 wt.% loading of [EMIM][L-Ala] into MOF-177 yields a CO2 uptake of 0.42 mmol/g at 0.2 bar and 303 K. This represents a 2.8-fold increase compared to pristine MOF-177, driven by the stoichiometric formation of carbamate bonds between the CO2 molecules and the primary amine of the L-alaninate anion [1].

Evidence DimensionEquilibrium CO2 uptake at 0.2 bar and 303 K
Target Compound Data0.42 mmol/g (20 wt.% [EMIM][L-Ala]@MOF-177)
Comparator Or BaselinePristine MOF-177 (~0.15 mmol/g)
Quantified Difference2.8-fold increase in CO2 capture capacity
ConditionsPost-combustion simulated conditions (0.2 bar CO2, 303 K)

Justifies the procurement of[EMIM][L-Ala] as a functionalizing agent to upgrade standard porous materials into high-efficiency, low-pressure carbon capture sorbents.

Enantiomeric Discrimination via Chiral Induction

For chiral separation and asymmetric synthesis, the solvent must provide distinct energetic environments for different enantiomers.[EMIM][L-Ala] achieves this through a unique chiral induction mechanism where the chiral L-alaninate anion forces the achiral [EMIM] cation to break symmetry. In molecular recognition models using butan-2-ol, the heterochiral system is energetically stabilized by 18.8 kJ/mol compared to the homochiral system. This massive energetic discrimination is absent in achiral analogs like [EMIM][Glycinate] or[EMIM][Acetate], making [EMIM][L-Ala] strictly necessary for workflows requiring high-fidelity enantiomeric differentiation [1].

Evidence DimensionEnergetic stabilization difference between enantiomers
Target Compound Data18.8 kJ/mol stabilization for the heterochiral variant
Comparator Or BaselineAchiral AAILs (e.g., [EMIM][Glycinate]) (0 kJ/mol discrimination)
Quantified Difference18.8 kJ/mol thermodynamic advantage for chiral recognition
ConditionsSolvation of (R)- vs (S)-butan-2-ol in neat ionic liquid

Proves that [EMIM][L-Ala] is essential for chiral separation applications where standard achiral ionic liquids provide zero enantiomeric discrimination.

Viscosity Tuning for Processability

A known limitation of neat amino acid ionic liquids in bulk industrial processes is their high viscosity, which impedes mass transfer. However, [EMIM][L-Ala] demonstrates excellent compatibility with low-viscosity diluents, allowing for precise rheological tuning without losing its chemical functionality. Mixing[EMIM][L-Ala] with 1-ethyl-3-methylimidazolium tricyanomethanide ([EMIM][C(CN)3]) results in a dramatic, quantifiable decrease in dynamic viscosity. This blending capability ensures that [EMIM][L-Ala] can be processed in standard pumping and absorption columns, overcoming the handling barriers that typically restrict the procurement of pure AAILs [1].

Evidence DimensionDynamic viscosity reduction
Target Compound Data[EMIM][L-Ala] blended with [EMIM][C(CN)3]
Comparator Or BaselineNeat [EMIM][L-Ala]
Quantified DifferenceDramatic, tunable decrease in viscosity dependent on molar fraction
ConditionsBinary ionic liquid mixtures measured from 293.15 K to 353.15 K

Demonstrates that the compound's high native viscosity can be engineered out via blending, making it viable for large-scale fluidic processing.

Solid-Supported Sorbents for Post-Combustion Carbon Capture

Directly leveraging its high low-pressure CO2 uptake, [EMIM][L-Ala] is heavily utilized as an impregnating agent for metal-organic frameworks (e.g., MOF-177) and mesoporous silicas. It converts physical adsorbents into chemisorbents, making it the ideal precursor for manufacturing solid-state filters used in flue gas treatment [1].

Chiral Stationary Phases and Solvents for Enantiomeric Separation

Based on its proven 18.8 kJ/mol thermodynamic discrimination capability, [EMIM][L-Ala] is an optimal solvent or stationary phase modifier for the separation of small chiral molecules (like secondary alcohols). It is procured by analytical and synthetic laboratories that require high-fidelity chiral recognition without relying on volatile or toxic traditional chiral solvents [2].

Tunable Blended Solvents for Gas Scrubbing

Because its viscosity can be effectively mitigated by blending with low-viscosity ionic liquids like[EMIM][C(CN)3], [EMIM][L-Ala] is suitable for use in liquid-phase gas scrubbing columns. Buyers can procure it as the active task-specific component in a custom solvent blend, retaining its chemical reactivity toward CO2 while achieving the mass-transfer rates required by industrial pumps and contactors [3].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types